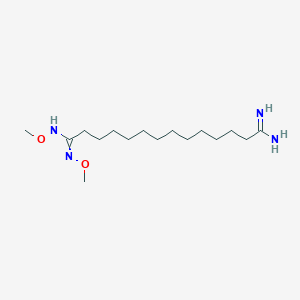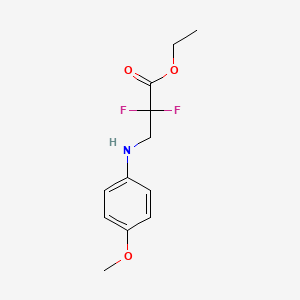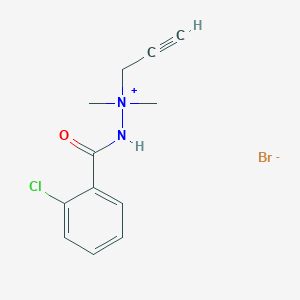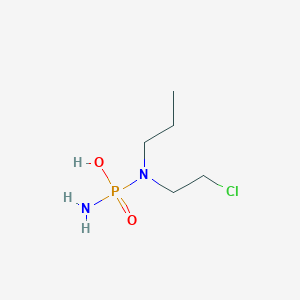
N~1~,N'~1~-Dimethoxytetradecanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N’~1~-Dimethoxytetradecanediimidamide is an organic compound with a complex structure that includes two methoxy groups and a long tetradecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Dimethoxytetradecanediimidamide typically involves the reaction of tetradecanediamine with methoxy reagents under controlled conditions. The process may include steps such as:
Initial Reaction: Tetradecanediamine is reacted with methanol in the presence of a catalyst to introduce the methoxy groups.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N1,N’~1~-Dimethoxytetradecanediimidamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N’~1~-Dimethoxytetradecanediimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydroxide, alkyl halides; reactions are usually conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~,N’~1~-Dimethoxytetradecanediimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N1,N’~1~-Dimethoxytetradecanediimidamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with similar structural features but different functional groups.
1,1-Dimethoxy-N,N-dimethylethylamine: Another compound with methoxy groups and a shorter chain length.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of N1,N’~1~-Dimethoxytetradecanediimidamide, researchers can explore its full potential in various scientific and industrial fields.
Propiedades
Número CAS |
648440-41-9 |
|---|---|
Fórmula molecular |
C16H34N4O2 |
Peso molecular |
314.47 g/mol |
Nombre IUPAC |
14-N,14-N'-dimethoxytetradecanediimidamide |
InChI |
InChI=1S/C16H34N4O2/c1-21-19-16(20-22-2)14-12-10-8-6-4-3-5-7-9-11-13-15(17)18/h3-14H2,1-2H3,(H3,17,18)(H,19,20) |
Clave InChI |
KIVDSWJUKIYTEV-UHFFFAOYSA-N |
SMILES canónico |
CONC(=NOC)CCCCCCCCCCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)

![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)

![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)

![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
